Buspirone

概述

描述

布斯比隆是一种主要用于治疗焦虑症,尤其是广泛性焦虑症的药物。它是一种5-羟色胺5-HT1A受体激动剂,可增加脑中5-羟色胺受体的活性。 与苯二氮卓类药物不同,布斯比隆不具有抗惊厥、镇静、催眠或肌肉松弛的特性 。 它于1968年首次合成,并于1986年在美国获准用于医疗 .

准备方法

合成路线和反应条件

布斯比隆是通过多步合成过程合成的。关键步骤包括形成氮杂螺癸二酮核心和连接嘧啶基哌嗪部分。合成从1,4-二溴丁烷与哌嗪反应形成1-(4-溴丁基)哌嗪开始。 然后将该中间体与8-氮杂螺[4.5]癸烷-7,9-二酮反应形成布斯比隆 .

工业生产方法

布斯比隆的工业生产涉及类似的合成路线,但在更大规模上进行。该过程针对产量和纯度进行了优化,通常涉及使用高效液相色谱 (HPLC) 进行纯化。 最终产品通常以布斯比隆盐酸盐的形式获得,该形式更稳定,更容易处理 .

化学反应分析

Metabolic Reactions

Buspirone undergoes extensive hepatic metabolism, predominantly via cytochrome P450 3A4 (CYP3A4), yielding multiple metabolites through oxidation and dealkylation pathways .

Primary Metabolic Pathways

*Biphasic kinetics suggest involvement of multiple enzymatic processes or binding sites .

Key Findings :

-

Recombinant CYP3A4 metabolizes this compound 18x faster than CYP2D6 and 35x faster than CYP3A5 .

-

1-PP reaches plasma concentrations ≤17 ng/mL in humans, far below toxic thresholds observed in animals .

Stability and Decomposition

This compound exhibits temperature-dependent degradation, with thermal decomposition producing hazardous byproducts :

Thermal Degradation Products

Formulation Stability :

Drug Interaction Chemistry

This compound’s metabolism is highly sensitive to CYP3A4 modulators, altering its pharmacokinetics :

Clinically Significant Interactions

*Area Under the Curve (AUC) reflects total drug exposure.

Notable Reactions :

-

Grapefruit Juice : Inhibits intestinal CYP3A4, increasing bioavailability 4x .

-

MAO Inhibitors : May cause hypertensive crises via norepinephrine potentiation .

Synthetic Considerations

While not directly part of its metabolic pathway, this compound synthesis involves:

-

Core Structure : Azaspirodecanedione backbone synthesized via Dieckmann cyclization.

-

Side Chain : Introduction of pyrimidinylpiperazine via nucleophilic substitution .

Critical purity parameters include residual solvents (<0.5% ethanol) and heavy metals (<20 ppm) .

科学研究应用

Treatment of Generalized Anxiety Disorder

Buspirone is primarily indicated for the management of generalized anxiety disorder. Its efficacy has been demonstrated in numerous clinical trials, where it was shown to be effective in reducing anxiety symptoms without the sedative effects commonly associated with benzodiazepines. Unlike benzodiazepines, this compound does not lead to physical dependence or withdrawal symptoms, making it a safer alternative for long-term management of anxiety disorders .

Comparative Effectiveness

A systematic review indicated that this compound has comparable efficacy to benzodiazepines and may be preferable for patients who are at risk for substance abuse . However, its onset of action is slower, typically taking two to four weeks to achieve significant therapeutic effects .

Augmentation in Depression Treatment

This compound has been explored as an augmentation strategy for patients with unipolar depression, particularly those who do not respond adequately to selective serotonin reuptake inhibitors (SSRIs). The Sequenced Treatment Alternatives to Relieve Depression (STAR*D) trial provided evidence supporting its use alongside SSRIs to mitigate sexual side effects and enhance overall treatment efficacy .

Neurological Applications

Recent studies have suggested that this compound may have applications beyond anxiety and depression:

- Cerebellar Ataxia : An open-label study indicated potential benefits of this compound in patients with mild to moderate cerebellar ataxia. While some patients reported improvements in clinical assessments, results were mixed regarding motor performance tests .

- Behavioral Disturbances : There is emerging evidence that this compound can help manage behavioral disturbances in patients with cognitive impairments or neurodegenerative diseases such as Alzheimer’s disease .

Case Studies and Clinical Insights

Several case studies highlight both the therapeutic potential and limitations of this compound:

- Worsening Psychosis : A notable case involved a patient with schizoaffective disorder where administration of this compound exacerbated psychotic symptoms. This underscores the necessity for careful monitoring when prescribing this compound in patients with complex psychiatric histories .

- Challenging Behaviors : In a study involving patients with severe mental retardation and challenging behaviors, this compound showed some efficacy in reducing aggressive behaviors, suggesting its utility in specific populations .

Pharmacological Profile

This compound undergoes extensive first-pass metabolism and is primarily metabolized by cytochrome P450 3A4, leading to the formation of active metabolites. Its pharmacokinetic properties facilitate rapid absorption, achieving peak plasma levels within 40 to 90 minutes post-administration .

| Parameter | Details |

|---|---|

| Absorption | Rapid; peak plasma levels at 40-90 min |

| Metabolism | Extensive; primarily via CYP3A4 |

| Binding | Approximately 86% plasma protein binding |

作用机制

布斯比隆主要通过部分激动5-羟色胺5-HT1A受体发挥其作用。这种作用会增加脑中5-羟色胺的活性,这有助于减轻焦虑症状。 此外,布斯比隆具有一定的多巴胺能和去甲肾上腺素能活性,这可能有助于其抗焦虑作用 。 与苯二氮卓类药物不同,布斯比隆不会影响γ-氨基丁酸 (GABA) 受体,从而降低镇静和依赖的风险 .

相似化合物的比较

类似化合物

布斯比隆的独特性

布斯比隆在抗焦虑药中是独一无二的,因为它不具有镇静、催眠和肌肉松弛的特性。它不会与GABA受体相互作用,从而降低了依赖和戒断症状的风险。 此外,布斯比隆的作用起效较慢,通常需要2-4周才能达到完全的临床疗效 .

生物活性

Buspirone is an anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD). Its pharmacological profile includes agonistic activity at serotonin receptors, particularly the 5-HT1A receptor, and interactions with dopamine receptors, which contribute to its therapeutic effects and biological activities.

This compound's primary mechanism involves the modulation of serotonin and dopamine pathways. It acts as a partial agonist at the 5-HT1A receptor, which is implicated in anxiety regulation. Additionally, it has been shown to interact with dopamine D2 receptors, albeit to a lesser extent. This dual action may underlie its efficacy in treating anxiety disorders and its potential neuroprotective effects.

1. Anxiolytic Activity

This compound has been demonstrated to significantly reduce anxiety symptoms in patients with GAD. A randomized controlled trial reported that this compound outperformed placebo in improving anxiety scores on the Hamilton Anxiety Rating Scale (HAM-A) . Specifically, patients receiving this compound showed a mean reduction of 12.4 points from a baseline score compared to 9.5 points in the placebo group (p < 0.03).

2. Neuroprotective Properties

Recent studies suggest that this compound may possess neuroprotective properties. For instance, it was shown to prevent dopaminergic neuron loss in a rotenone-induced model of Parkinson's disease by reducing neuroinflammation and oxidative stress . This effect is attributed to this compound's ability to modulate glial activation and promote neurotrophic factor expression.

3. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity. Research indicates that it can attenuate microglial polarization and reduce the expression of pro-inflammatory cytokines following lipopolysaccharide (LPS) exposure . This suggests a potential role for this compound in managing neuroinflammatory conditions.

Case Study 1: Efficacy in GAD

A multicenter study evaluated this compound's efficacy in patients with GAD and coexisting depressive symptoms. Patients treated with this compound showed significant improvements in both anxiety and depressive symptoms compared to placebo . The study highlighted this compound's potential as an effective treatment option for patients with dual diagnoses.

Case Study 2: Neuropsychiatric Effects

In a case involving a patient with schizoaffective disorder, the administration of this compound led to worsening psychotic symptoms when used alongside other medications. Upon discontinuation, the patient's symptoms improved significantly . This underscores the importance of careful monitoring when prescribing this compound, especially in complex psychiatric cases.

Comparative Effectiveness

The following table summarizes findings from various studies comparing this compound's effectiveness against other anxiolytics:

属性

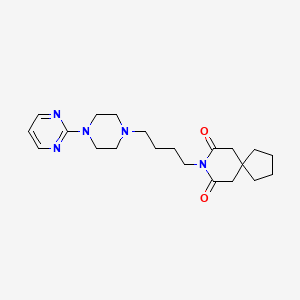

IUPAC Name |

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRAEMEVRGPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022707 | |

| Record name | Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.88e-01 g/L | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The therapeutic action of buspirone in generalized anxiety disorders is thought to be mainly derived from its interaction with two major 5-HT1A receptor subtypes that are involved in the brain's anxiety and fear circuitry to enhance the serotonergic activity in these brain areas. Buspirone acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex. 5-HT1A receptors function as inhibitory autoreceptors by being expressed on the soma or dendrites of serotonergic neurons or mediate postsynaptic actions of 5-HT by being highly expressed on the corticolimbic circuits. They are inhibitory G-protein coupled receptors that couple to Gi/Go proteins. When activated, presynaptic 5-HT1A autoreceptors causes neuron hyperpolarization and reduces the firing rate of the serotonergic neuron, thereby decreasing extracellular 5-HT levels in the neuron's projection areas. Activated postsynaptic 5-HT1A receptors promote hyperpolarization to released 5-HT on pyramidal neurons. The anxiolytic action of buspirone is mainly thought to arise from the interaction at presynaptic 5-HT1A autoreceptors. Acting as a potent agonist in these receptors, buspirone initially causes activation of these autoreceptors and inhibition of 5-HT release. It is proposed that buspirone induces desensitization of somatodendritic autoreceptors over time, which may explain the delayed onset of action of the drug. Desensitization of the autoreceptors ultimately results in heightened excitation of serotonergic neurons and enhanced 5-HT release. Buspirone also displays a weak affinity for serotonin 5HT2 receptors and acts as a weak antagonist on dopamine D2 autoreceptors, although there is not much evidence that the action at these receptors contribute to the anxiolytic effect of buspirone. It acts as an antagonist at presynaptic dopamine D3 and D4 receptors and may bind to alpha-1 adrenergic receptors as a partial agonist. | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

36505-84-7 | |

| Record name | Buspirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buspirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buspirone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK65WKS8HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201.5-202.5, 201.5 - 202.5 °C | |

| Record name | Buspirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00490 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buspirone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。